Cas no 723262-95-1 ((5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one)

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1,4-Oxazin-2-one,5,6-dihydro-6,6-dimethyl-5-phenyl-, (5S)-
- (3S)-2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one
- (5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE
- D3259
- CS-0357496
- 723262-95-1
- MFCD08276355
- AKOS015842151
- T71268
- DTXSID90463701
- A918292
- (S)-6,6-Dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one
- (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
-
- MDL: MFCD08276355
- インチ: InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t11-/m0/s1
- InChIKey: AISCPSRYGCFAQP-NSHDSACASA-N
- ほほえんだ: O=C1OC(C)(C)[C@H](C2=CC=CC=C2)N=C1
計算された属性
- せいみつぶんしりょう: 203.09500
- どういたいしつりょう: 203.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.12
- ゆうかいてん: 86 °C
- ふってん: 298.6°C at 760 mmHg
- フラッシュポイント: 130.3°C
- 屈折率: 1.556
- PSA: 38.66000
- LogP: 1.56950
- ようかいせい: 未確定
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one セキュリティ情報
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D474808-50mg |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |
723262-95-1 | 50mg |
$ 135.00 | 2022-06-05 | ||
TRC | D474808-10mg |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |
723262-95-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D474808-100mg |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |
723262-95-1 | 100mg |
$ 210.00 | 2022-06-05 | ||
Ambeed | A325322-1g |
(S)-6,6-Dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one |
723262-95-1 | 97% | 1g |
$1231.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-291152-1 g |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, |
723262-95-1 | 1g |
¥7,070.00 | 2023-07-11 | ||
Crysdot LLC | CD11067092-1g |
(S)-6,6-Dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one |
723262-95-1 | 97% | 1g |
$494 | 2024-07-18 | |
Chemenu | CM393927-1g |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |
723262-95-1 | 95%+ | 1g |
$1061 | 2024-07-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-291152-1g |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, |
723262-95-1 | 1g |
¥7070.00 | 2023-09-05 |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 関連文献
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(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-oneに関する追加情報
Compound CAS No 723262-95-1: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-Oxazin-2-one
The compound with CAS No 723262-95-1, commonly referred to as (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-Oxazin-2-one, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazinones, which are known for their diverse biological activities and potential applications in drug development. The molecule features a six-membered ring system with an oxygen atom at position 4 and a ketone group at position 2. The stereochemistry at position 5 is specified as S configuration, which plays a crucial role in determining its pharmacokinetic properties and biological activity.
Recent studies have highlighted the importance of stereochemistry in the design of bioactive compounds. The (5S) configuration in this oxazinone derivative has been shown to enhance its binding affinity to specific protein targets, making it a promising candidate for therapeutic interventions. Researchers have explored its potential as a modulator of various cellular pathways, including those involved in inflammation and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a lead compound for developing novel anti-inflammatory agents.
In addition to its pharmacological properties, the synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-Oxazin-2-one has been optimized through advanced synthetic methodologies. Traditional approaches often involved multi-step reactions with low yields and poor stereoselectivity. However, recent advancements in asymmetric catalysis have enabled the synthesis of this compound with high enantiomeric excess. For example, a report in Organic Letters described the use of a chiral catalyst to achieve excellent stereoselectivity during the formation of the oxazinone ring. This breakthrough not only improves the efficiency of production but also ensures consistent quality for potential clinical applications.
The structural features of this compound also make it an attractive scaffold for further chemical modifications. Researchers have explored various substitution patterns on the phenyl group and the dimethyl groups at positions 6 and 7 to investigate their effects on biological activity. These studies have revealed that substituents with electron-withdrawing groups enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability. Conversely, electron-donating groups may stabilize certain conformations of the molecule, influencing its interaction with target proteins.
From an analytical standpoint, the characterization of this compound has been carried out using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into its molecular structure and purity. For instance, proton NMR analysis has confirmed the presence of distinct signals corresponding to the aromatic protons on the phenyl ring and the methyl groups attached to position 6. Similarly, carbon NMR data has been used to verify the stereochemistry at position 5 by analyzing coupling constants between adjacent carbons.
Moreover, computational chemistry has played a pivotal role in understanding the molecular interactions of this compound with biological targets. Molecular docking studies have revealed that it binds effectively to specific pockets on target proteins through hydrogen bonding and hydrophobic interactions. These insights are invaluable for guiding further optimization efforts aimed at improving its therapeutic index.
In conclusion, CAS No 723262-95-1 represents a significant advancement in organic chemistry due to its unique structure and promising biological properties. Its stereochemistry-dependent activity and versatile synthetic routes make it an attractive candidate for drug discovery programs targeting inflammatory diseases and other conditions where modulation of specific cellular pathways is desired.
723262-95-1 ((5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one) 関連製品
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